

Minimizing TMP195 toxicity in long-term studies

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Compound of Interest

Compound Name: TMP195

Cat. No.: B611408

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Technical Support Center: TMP195

Welcome to the technical support center for **TMP195**, a selective class IIa histone deacetylase (HDAC) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their long-term studies involving **TMP195**.

Frequently Asked Questions (FAQs)

Q1: What is **TMP195** and what is its primary mechanism of action?

TMP195 is a first-in-class, selective class IIa HDAC inhibitor with K_i values of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[1][2] It has significantly lower potency against class I and IIb HDACs.[1] The selectivity of **TMP195** is attributed to its trifluoromethyloxadiazolyl (TFMO) group, which interacts with the zinc ion in the active site of class IIa HDACs differently than the hydroxamic acid moiety found in many pan-HDAC inhibitors, leading to fewer off-target effects.[3] Its primary mechanism involves the modulation of the tumor microenvironment, particularly by inducing the recruitment and differentiation of anti-tumor macrophages.[1][4][5][6]

Q2: What are the known toxicities of **TMP195** in long-term studies?

Current research suggests that **TMP195** has a favorable toxicity profile, especially when compared to pan-HDAC inhibitors.[3] In a study on a murine model of sepsis-associated acute kidney injury, no obvious toxicities such as changes in feeding behavior, activity, or body weight were observed during a 24-hour experimental period.[7] Similarly, studies in breast and

colorectal cancer mouse models using **TMP195** did not report overt cytotoxic effects.[4][5] However, it is important to note that the long-term toxicity of **TMP195** has not been extensively studied, and further investigation is warranted.[7] The selectivity of **TMP195**, due to its TFMO zinc-binding group, is thought to contribute to its lower toxicity profile by reducing off-target effects.[3]

Q3: How does the toxicity of **TMP195** compare to other HDAC inhibitors?

TMP195 is considered to be less toxic than pan-HDAC inhibitors like Vorinostat (SAHA).[3] This is primarily due to its high selectivity for class IIa HDACs. Pan-HDAC inhibitors can cause a range of side effects, including fatigue, nausea, and hematological toxicities.[8][9] The TFMO group in **TMP195** results in fewer off-target effects compared to the hydroxamic acid group present in many non-selective HDAC inhibitors, which is a key factor in its improved tolerability.[3] For instance, in human peripheral blood mononuclear cells, SAHA was found to modulate the expression of 4,556 genes, while **TMP195** only regulated 76 genes.[3]

Q4: What are the potential off-target effects of **TMP195**?

While **TMP195** is highly selective for class IIa HDACs, the potential for off-target effects, though minimized, should be considered in long-term studies. The TFMO zinc-binding group significantly reduces the off-target binding that is often observed with hydroxamate-based HDAC inhibitors.[3] A study on the target deconvolution of the HDAC pharmacopoeia identified MBLAC2 as a common off-target for hydroxamic acid-based inhibitors; however, the binding profile of TFMO-containing compounds like **TMP195** to such off-targets is expected to be different and more selective.[10]

Troubleshooting Guides

Issue 1: Unexpected Cell Viability Reduction in vitro

- Question: I am observing a significant decrease in the viability of my cell line in vitro when treated with **TMP195**, which is unexpected as it is reported to have low direct cytotoxicity. What could be the cause?
- Possible Causes & Solutions:

- Solvent Toxicity: **TMP195** is often dissolved in DMSO.^[1] High concentrations of DMSO can be toxic to cells.
 - Troubleshooting Step: Prepare a vehicle control with the same final concentration of DMSO used for your **TMP195** treatment to assess the effect of the solvent alone. Aim to keep the final DMSO concentration below 0.1% (v/v).
- Cell Line Sensitivity: While **TMP195** generally shows low cytotoxicity, specific cell lines might be more sensitive.^[11]
 - Troubleshooting Step: Perform a dose-response curve to determine the IC₅₀ for your specific cell line. Start with a wide range of concentrations to identify a non-toxic working concentration.
- Incorrect Compound Handling: Improper storage or handling can lead to degradation of the compound.
 - Troubleshooting Step: Store **TMP195** as a solid powder at 4°C for short-term and in a desiccated environment for longer shelf life. For solutions in DMSO, store at -20°C or -80°C.^{[2][11]} Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent Anti-Tumor Efficacy in vivo

- Question: I am not observing the reported anti-tumor effects of **TMP195** in my long-term in vivo study. What could be the issue?
- Possible Causes & Solutions:
 - Suboptimal Dosing or Administration Route: The efficacy of **TMP195** is dose-dependent.
 - Troubleshooting Step: The reported effective dose in mouse models is typically 50 mg/kg administered via intraperitoneal (i.p.) injection daily.^{[1][4][6]} Ensure your dosing regimen is consistent with published studies. Consider a pilot study to determine the optimal dose for your specific model.
 - Tumor Model Specificity: The anti-tumor effects of **TMP195** are primarily mediated by modulating the immune microenvironment, specifically macrophages.^{[5][6]}

- Troubleshooting Step: The choice of tumor model is critical. The therapeutic effect may be less pronounced in models that are not dependent on or do not have a significant presence of tumor-associated macrophages (TAMs).[6]
- Compound Stability and Formulation: The stability of the formulated **TMP195** is crucial for in vivo studies.
 - Troubleshooting Step: For i.p. injections, **TMP195** is often dissolved in 100% DMSO.[6] If using other vehicles like corn oil or SBE- β -CD in saline, ensure proper suspension and use the preparation immediately after mixing.[1][2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of **TMP195**

HDAC Isoform	Ki (nM)
HDAC4	59
HDAC5	60
HDAC7	26
HDAC9	15
Class I & IIb	>10,000

Data sourced from Selleck Chemicals and MedchemExpress.[1][2]

Table 2: In Vivo Dosing Regimens for **TMP195** in Mouse Models

Cancer Model	Mouse Strain	Dose	Administration Route	Frequency	Reference
Breast Cancer	MMTV-PyMT	50 mg/kg	Intraperitoneal (i.p.)	Daily	[6]
Colorectal Cancer	C57BL/6	50 mg/kg	Intraperitoneal (i.p.)	Daily	[4]

Experimental Protocols

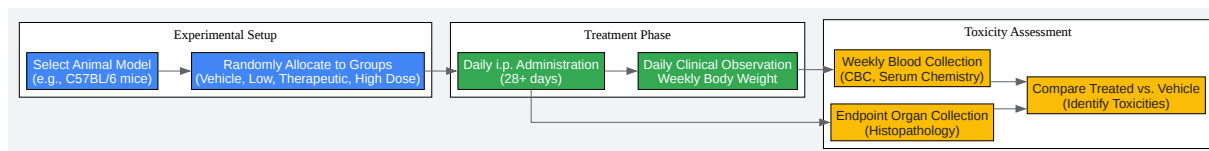
Protocol 1: Assessment of Long-Term **TMP195** Toxicity in a Murine Model

This protocol outlines a general approach for evaluating the potential long-term toxicity of **TMP195**.

- Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.
- Group Allocation:
 - Group 1: Vehicle control (e.g., DMSO or appropriate vehicle).
 - Group 2: Low-dose **TMP195** (e.g., 25 mg/kg).
 - Group 3: Therapeutic dose **TMP195** (e.g., 50 mg/kg).
 - Group 4: High-dose **TMP195** (e.g., 100 mg/kg).
- Dosing: Administer **TMP195** or vehicle daily via intraperitoneal injection for a period of 28 days or longer, depending on the study's objective.
- Monitoring:
 - Daily: Observe for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels).
 - Weekly: Record body weight and food/water consumption.
- Sample Collection:
 - Weekly: Collect blood samples via tail vein for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).
 - Endpoint: At the end of the study, euthanize animals and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

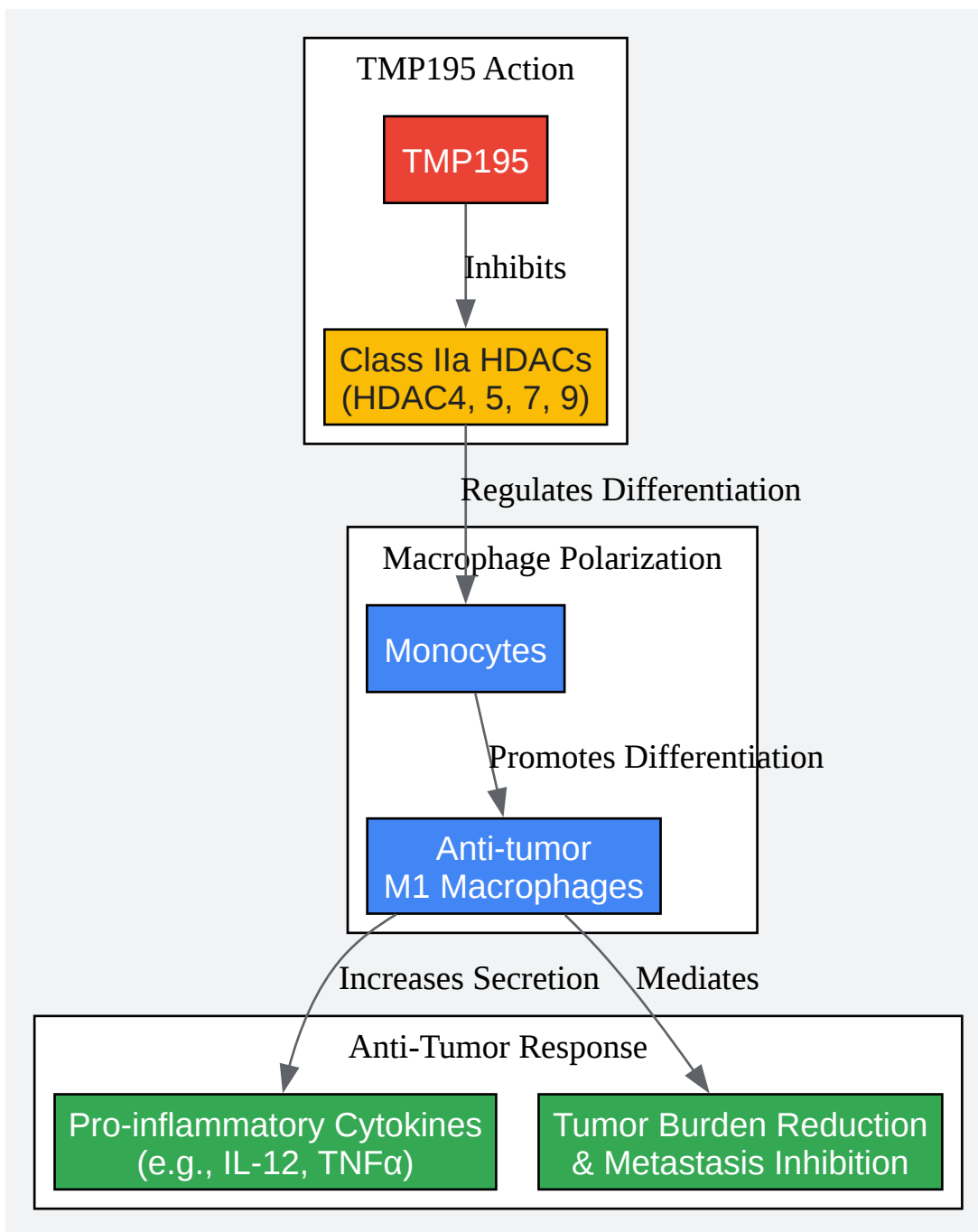
- Data Analysis: Compare the data from **TMP195**-treated groups with the vehicle control group to identify any dose-dependent toxicities.

Mandatory Visualizations



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Caption: Workflow for assessing long-term **TMP195** toxicity in vivo.



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Caption: **TMP195** mechanism of action in the tumor microenvironment.

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